molecular formula C12H11ClFN3O B13122170 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride

Cat. No.: B13122170
M. Wt: 267.68 g/mol
InChI Key: VOZCENHVWVWCBT-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further cyclization and functionalization to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride is unique due to its complex structure, which combines a fluorinated pyridine ring with a fused pyrrolo[3,2-c]pyridine system. This structural complexity imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H11ClFN3O

Molecular Weight

267.68 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C12H10FN3O.ClH/c13-9-6-14-3-1-7(9)11-5-8-10(16-11)2-4-15-12(8)17;/h1,3,5-6,16H,2,4H2,(H,15,17);1H

InChI Key

VOZCENHVWVWCBT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=C(C=NC=C3)F.Cl

Origin of Product

United States

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